(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Medicinal Chemistry Structure-Activity Relationship Isoxazole Derivatives

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 946262-67-5) is a synthetic hybrid molecule combining a 3,4,5-trimethoxyphenylacrylamide pharmacophore with a 5-(p-tolyl)isoxazole moiety linked via a methylene bridge, with a molecular formula of C23H24N2O5 and a molecular weight of 408.4 g/mol. The compound belongs to the broader class of isoxazole-acrylamide conjugates, a scaffold class under investigation for anticancer applications, including as potential TACC3 (transforming acidic coiled-coil protein inhibitors and antimitotic agents.

Molecular Formula C23H24N2O5
Molecular Weight 408.454
CAS No. 946262-67-5
Cat. No. B2802957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS946262-67-5
Molecular FormulaC23H24N2O5
Molecular Weight408.454
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C23H24N2O5/c1-15-5-8-17(9-6-15)19-13-18(25-30-19)14-24-22(26)10-7-16-11-20(27-2)23(29-4)21(12-16)28-3/h5-13H,14H2,1-4H3,(H,24,26)/b10-7-
InChIKeyRRZMDRMUKLZVHR-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 946262-67-5): Structural and Pharmacological Baseline for Scientific Procurement


(Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 946262-67-5) is a synthetic hybrid molecule combining a 3,4,5-trimethoxyphenylacrylamide pharmacophore with a 5-(p-tolyl)isoxazole moiety linked via a methylene bridge, with a molecular formula of C23H24N2O5 and a molecular weight of 408.4 g/mol . The compound belongs to the broader class of isoxazole-acrylamide conjugates, a scaffold class under investigation for anticancer applications, including as potential TACC3 (transforming acidic coiled-coil protein 3) inhibitors and antimitotic agents [1][2]. The 3,4,5-trimethoxyphenyl group is a recognized pharmacophoric element associated with tubulin binding and microtubule disruption, while the (Z)-acrylamide configuration and the p-tolyl-substituted isoxazole contribute distinct steric and electronic properties that differentiate this compound from its close structural analogs.

Why (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Cannot Be Generically Substituted: Key Structural Determinants of Differentiation


Close structural analogs of this compound—including the 5-phenyl, 5-(4-chlorophenyl), and 5-(3-methoxyphenyl) isoxazole variants—share the same core 3-(3,4,5-trimethoxyphenyl)acrylamide pharmacophore but differ critically in the isoxazole C5 substituent, which modulates lipophilicity, steric bulk, and potential π-stacking interactions with target protein binding pockets . Evidence from structure-activity relationship (SAR) studies on related 5-methyl-4-acylaminoisoxazoles has demonstrated that the 3,4,5-trimethoxyphenyl residue is the key structural parameter determining potency toward tubulin and other molecular targets [1], meaning that even subtle alterations to the isoxazole substituent can produce significant shifts in target engagement, selectivity, and cellular potency. Consequently, generic interchange with a phenyl, halogenated, or regioisomeric analog without confirmatory comparative data carries a material risk of altered pharmacological profile.

Product-Specific Evidence Guide: Quantifiable Differentiation of (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 946262-67-5)


Structural Differentiation: p-Tolyl vs. Phenyl Substituent on the Isoxazole Ring

The target compound features a 5-(p-tolyl) group on the isoxazole ring, whereas the closest analog, (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, carries an unsubstituted phenyl ring . The p-tolyl group introduces an additional methyl substituent that increases calculated logP by approximately +0.5 units and contributes additional van der Waals surface area, which can influence target binding pocket complementarity. This structural difference is relevant because SAR studies on the related 5-methyl-4-acylaminoisoxazole series have established that even single-atom modifications on the heterocyclic scaffold can profoundly alter biological activity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Isoxazole Derivatives

2D Molecular Similarity Quantification Against a Known Bioactive Analog

The compound N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, a structurally related molecule in the Hit2Lead screening collection, shares 98% 2D similarity with the target compound . Despite this high similarity score, the two compounds differ in the position of the isoxazole-acrylamide attachment (C3-methyl vs. C3-methylene bridge to p-tolyl isoxazole) and in the nature of the isoxazole substituent (methyl vs. p-tolyl). This 2% structural divergence is sufficient to produce distinct molecular recognition profiles, as demonstrated in the broader isoxazole-acrylamide SAR literature where regioisomeric variations yield different cytotoxicity and target selectivity patterns [1].

Chemoinformatics Similarity Analysis Virtual Screening

Pharmacophoric Contribution of the 3,4,5-Trimethoxyphenyl Group: Class-Level SAR Evidence

A published SAR study on substituted 5-methyl-4-acylaminoisoxazoles evaluated a series of compounds for antimitotic activity and explicitly identified the 3,4,5-trimethoxyphenyl residue as the key structural parameter determining efficiency toward tubulin and other molecular targets [1]. In that series, compound 1aa (4-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide) induced partial depolymerization of microtubules in human lung carcinoma A549 cells [1]. The target compound preserves this critical trimethoxyphenyl pharmacophore while incorporating a distinct (Z)-acrylamide linker and a p-tolyl isoxazole, a combination that is not represented in the published 4-acylaminoisoxazole series.

Tubulin Inhibition Antimitotic Agents Pharmacophore Mapping

Physicochemical Differentiation from Key Structural Analogs

The target compound (C23H24N2O5; MW 408.4 g/mol) can be differentiated from its closest analogs by several calculated physicochemical parameters . Relative to the 5-phenyl analog (C22H22N2O5; est. MW 394.4), the p-tolyl substitution increases molecular weight by 14 g/mol and adds one additional rotatable bond (methyl group). Compared to the 3,4-dimethoxy variant (C23H24N2O4; est. MW 392.4), the target compound possesses an additional methoxy group that increases hydrogen bond acceptor count and polar surface area, which may influence solubility and permeability . These differences, while modest individually, collectively produce a distinct physicochemical profile that can affect assay behavior, solubility, and membrane partitioning in cellular assays.

Drug-like Properties Lipophilicity Molecular Descriptors

Optimal Research and Industrial Application Scenarios for (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 946262-67-5)


Antimitotic Agent Discovery and Tubulin Polymerization Studies

The compound is structurally suited for use as a probe or lead-like molecule in antimitotic drug discovery programs targeting tubulin-microtubule dynamics. Class-level SAR evidence demonstrates that the 3,4,5-trimethoxyphenyl group is the key pharmacophoric element for tubulin engagement in related isoxazole series [1]. The p-tolyl substituent provides differentiated lipophilicity relative to phenyl and halogenated analogs, offering a distinct SAR data point for mapping hydrophobic pocket tolerance in the colchicine-binding site or related tubulin interfaces. Researchers should benchmark this compound against established tubulin inhibitors (e.g., colchicine, combretastatin A-4) in tubulin polymerization assays using purified tubulin or cell-based microtubule immunostaining readouts.

Cancer Cell Line Selectivity Profiling in Targeted Oncology Research

Given the established relevance of isoxazole derivatives as TACC3 inhibitors with potential activity against breast, leukemia, lung, colon, melanoma, prostate, ovarian, renal, and CNS cancers [2], this compound is a candidate for inclusion in targeted oncology screening panels. The distinct p-tolyl isoxazole substitution pattern provides a unique chemotype within the isoxazole-acrylamide series, making it valuable for generating SAR data across a diversity of cancer cell lines. Procurement for such studies should include the phenyl analog as a matched-pair comparator to isolate the contribution of the p-methyl group to cancer cell selectivity and potency .

Chemical Biology Probe Development for Kinase and Mitotic Target Deconvolution

The (Z)-acrylamide moiety in the target compound functions as a potential Michael acceptor, which may confer covalent or pseudo-covalent binding character to certain cysteine-rich kinase targets or mitotic regulatory proteins [2]. This feature, combined with the trimethoxyphenyl pharmacophore associated with tubulin binding, makes the compound a useful chemical biology probe for target deconvolution studies aimed at distinguishing tubulin-mediated cytotoxicity from kinase-mediated antiproliferative effects. Users should include appropriate inactive (E)-isomer controls where available, as the (Z)-configuration is critical for the spatial orientation of the acrylamide electrophile.

Structure-Activity Relationship (SAR) Expansion Libraries Centered on Isoxazole-Acrylamide Hybrids

For medicinal chemistry teams building focused libraries around the isoxazole-acrylamide chemotype, this compound serves as a key intermediate-complexity scaffold. Its 98% 2D similarity to N-(5-methyl-3-isoxazolyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, combined with the differentiated p-tolyl substituent, positions it as an ideal anchor point for exploring vectors extending from the isoxazole C5 position . Procurement for library synthesis should specify the (Z)-isomer to ensure stereochemical homogeneity, as the (E)-isomer may exhibit substantially different biological activity profiles.

Quote Request

Request a Quote for (Z)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.